molecular formula C8H5ClF4 B12954018 2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene

2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene

Cat. No.: B12954018
M. Wt: 212.57 g/mol
InChI Key: NRYZEBUJAYUZST-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (CuI) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts but optimized for higher yields and efficiency. The process typically includes steps for purification and isolation of the final product to ensure its quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzotrifluoride: Similar in structure but lacks the fluorine and methyl groups.

    2-Chloro-4-fluorotoluene: Similar but does not have the trifluoromethyl group.

    2-Chloro-4-methyl-1-(trifluoromethyl)benzene: Similar but lacks the fluorine atom.

Uniqueness

2-Chloro-4-fluoro-3-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity profiles.

Properties

Molecular Formula

C8H5ClF4

Molecular Weight

212.57 g/mol

IUPAC Name

3-chloro-1-fluoro-2-methyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5ClF4/c1-4-6(10)3-2-5(7(4)9)8(11,12)13/h2-3H,1H3

InChI Key

NRYZEBUJAYUZST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(F)(F)F)F

Origin of Product

United States

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